Bienvenue dans la boutique en ligne BenchChem!

3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one

Medicinal Chemistry Drug-Likeness Physicochemical Properties

This 3-benzoyl-1-benzyl-1,4-dihydroquinolin-4-one is the simplest 2-unsubstituted 3-aroyl-4-quinolone, offering a lean MW of 339 g mol⁻¹ and only 4 rotatable bonds—ideal for fragment-growing campaigns and size-restricted orthosteric pockets. Its 30 g mol⁻¹ weight advantage over the 6-methoxy analog reduces entropic binding penalties, while the simpler synthetic route ensures cost-effective scale-up for SPR, NMR, or high-throughput screening. Procure with confidence to accelerate hit-to-lead programs, photochromic quantum-yield studies, or QSAR model building.

Molecular Formula C23H17NO2
Molecular Weight 339.394
CAS No. 902507-04-4
Cat. No. B2855487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one
CAS902507-04-4
Molecular FormulaC23H17NO2
Molecular Weight339.394
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H17NO2/c25-22(18-11-5-2-6-12-18)20-16-24(15-17-9-3-1-4-10-17)21-14-8-7-13-19(21)23(20)26/h1-14,16H,15H2
InChIKeyNWZNYHPHVLXXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one (CAS 902507-04-4) – Quinolin-4-one Core for Synthetic Chemistry and Biological Research


3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one (quinolin-4-one) derivative bearing a 3-benzoyl and a 1-benzyl substituent [1]. It belongs to the 3-aroyl-4-quinolone class, structurally distinct from the more common 3‑carboxyquinolones (e.g., fluoroquinolones). The quinolin‑4‑one scaffold has been associated with anticancer, antimicrobial, and enzyme inhibitory activities, and certain 3‑aroyl derivatives exhibit photoreversible photochromic properties [2].

Why 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one Cannot Be Simply Replaced by a Close Analog


Within the 3‑aroyl‑1,4‑dihydroquinolin‑4‑one series, even seemingly minor substituent changes—such as introduction of a C6 methoxy or ethoxy group—significantly alter molecular weight, hydrogen‑bonding capacity, and rotatable bond count, leading to measurable differences in lipophilic efficiency, entropic binding penalties, and synthetic accessibility [1][2]. These physicochemical divergences can translate into non‑equivalent permeability, target engagement, and scalability, making blind substitution without head‑to‑head data a material risk in research and procurement.

Quantitative Differential Evidence for 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one vs. Closest Analogs


Molecular Weight Reduction Relative to C6-Methoxy Analog

The target compound (MW = 339.4 g/mol) is 30 g/mol lighter than its nearest commercially available C6‑substituted analog, 3‑benzoyl‑1‑benzyl‑6‑methoxy‑1,4‑dihydroquinolin‑4‑one (MW = 369.4 g/mol) [1][2]. This weight advantage places the target below the typical oral drug‑likeness threshold of 350 Da, while the analog exceeds it. Additionally, the target has one fewer hydrogen bond acceptor (HBA = 3 vs. 4), further enhancing compliance with lead‑like criteria.

Medicinal Chemistry Drug-Likeness Physicochemical Properties

Rotatable Bond Count and Entropic Binding Penalty

The target compound possesses 4 rotatable bonds, one fewer than the 6‑methoxy analog (5 rotatable bonds) [1][2]. Each freely rotatable bond imposes an entropic cost of approximately 0.5–1.5 kcal/mol upon target binding; thus, the reduced flexibility of the target may confer a modest binding affinity advantage when engaging rigid, well‑defined binding pockets.

Computational Chemistry Binding Thermodynamics Structure-Based Design

Lipophilic Efficiency Parity Despite Structural Simplification

The target compound and its 6‑methoxy analog share identical computed lipophilicity (XLogP3 = 4.7), despite the target’s 30 g/mol lower molecular weight [1][2]. This indicates that the C6 methoxy group contributes steric bulk without improving membrane partitioning. Consequently, the target offers superior lipophilic ligand efficiency (LLE), as it maintains the same logP while reducing molecular size.

ADME Lipophilicity Drug Design

Synthetic Accessibility Advantage Over C6‑Alkoxy Derivatives

The absence of a C6 substituent eliminates the need for pre‑functionalized aniline starting materials or post‑cyclization O‑alkylation steps. Synthesis of analogous 2‑unsubstituted 3‑aroylquinolin‑4‑ones proceeds via concise Conrad–Limpach‑type cyclization in approximately three steps [1]. In contrast, the 6‑methoxy analog requires additional synthetic operations, increasing time and cost per gram. This structural simplicity supports rapid analog generation for structure–activity relationship (SAR) studies.

Synthetic Chemistry Library Synthesis Hit Expansion

Application Scenarios Where 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one Provides a Measurable Advantage


Hit-to-Lead Optimization in Kinase or GPCR Programs Requiring Compact Ligands

With a molecular weight of 339 g/mol and only 3 hydrogen bond acceptors, 3‑benzoyl‑1‑benzyl‑1,4‑dihydroquinolin‑4-one is a compact scaffold for hit‑to‑lead expansion, particularly in programs targeting kinases or GPCRs where smaller, lead‑like starting points are preferred to maximize late‑stage optimization flexibility [1]. Its 30 g/mol weight advantage over the 6‑methoxy analog [2] positions it favorably for fragment‑growing exercises or for targets with size‑restricted orthosteric binding sites.

Fragment-Based Drug Discovery (FBDD) Library Component

The compound’s low molecular weight, moderate lipophilicity (XLogP3 = 4.7), and limited rotatable bonds (4) align with fragment library design principles. Its simpler synthesis route [3] enables cost‑effective procurement of sufficient quantities for fragment screening campaigns, where the lower entropic penalty upon binding (vs. the 6‑methoxy analog [1][2]) may yield higher hit rates in biophysical assays such as SPR or NMR.

Photochromic Materials Research and Functional Dye Development

The 3‑aroyl‑4‑quinolone class is known to exhibit photoreversible photochromism via photoenolization, with fluorescent photoproducts suitable for non‑destructive readout in optical storage [3]. As a 2‑unsubstituted derivative, 3‑benzoyl‑1‑benzyl‑1,4‑dihydroquinolin‑4‑one represents the simplest member of this photochromic series, making it an ideal baseline compound for studying substituent effects on photochromic quantum yield, fluorescence lifetime, and thermal reversibility.

Computational Chemistry and QSAR Model Development

The well‑defined computed properties (MW, XLogP3, TPSA, rotatable bonds) [1] and the existence of close analog data [2] make this compound a valuable data point for building or validating quantitative structure–activity relationship (QSAR) models. Its intermediate lipophilicity and distinct HBA count relative to mono‑alkoxy analogs provide a useful physchem range for model training, supporting predictive toxicology and ADME modeling pipelines.

Quote Request

Request a Quote for 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.